

# Gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-Octadien-2-ol

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## Compound of Interest

Compound Name: 3,5-Octadien-2-ol

Cat. No.: B3386073

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## Application Note: GC-MS Analysis of 3,5-Octadien-2-ol

### Introduction

**3,5-Octadien-2-ol** is a volatile organic compound with the molecular formula C<sub>8</sub>H<sub>14</sub>O.<sup>[1][2]</sup> As a dienol, its structure contains an eight-carbon chain with two conjugated double bonds and a hydroxyl group, leading to the potential for multiple stereoisomers.<sup>[2]</sup> This compound is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of volatile emissions from biological sources. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds in complex matrices.<sup>[3][4]</sup> This application note provides a detailed protocol for the analysis of **3,5-Octadien-2-ol** using GC-MS.

### Experimental Protocols

#### 1. Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are protocols for common scenarios.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:<sup>[3]</sup>

- To 10 mL of the aqueous sample in a separatory funnel, add 2 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
- Add a known amount of an appropriate internal standard (e.g., 1-heptanol).
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[\[5\]](#)
- Transfer the extract to a 2 mL autosampler vial for GC-MS analysis.[\[6\]](#)

b) Headspace Analysis for Solid or High-Matrix Samples:[\[3\]](#)

- Weigh 1-2 g of the solid sample into a 20 mL headspace vial.
- Add a known amount of internal standard.
- If the sample is dry, add a small amount of deionized water (e.g., 1 mL) to facilitate the release of volatiles.
- Seal the vial with a PTFE-lined septum and crimp cap.
- Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[\[7\]](#)
- Directly inject a portion of the headspace gas (e.g., 1 mL) into the GC-MS system using a gas-tight syringe or an automated headspace sampler.[\[6\]](#)[\[7\]](#)

## 2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC or equivalent
- Mass Spectrometer: Agilent 5977B MSD or equivalent

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent non-polar column[1]
- Injector: Split/Splitless
- Injection Volume: 1  $\mu$ L
- Injector Temperature: 250°C
- Split Ratio: 20:1 (can be adjusted based on sample concentration)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes
  - Ramp: 10°C/min to 250°C
  - Hold: 5 minutes at 250°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 35-350

## Data Presentation

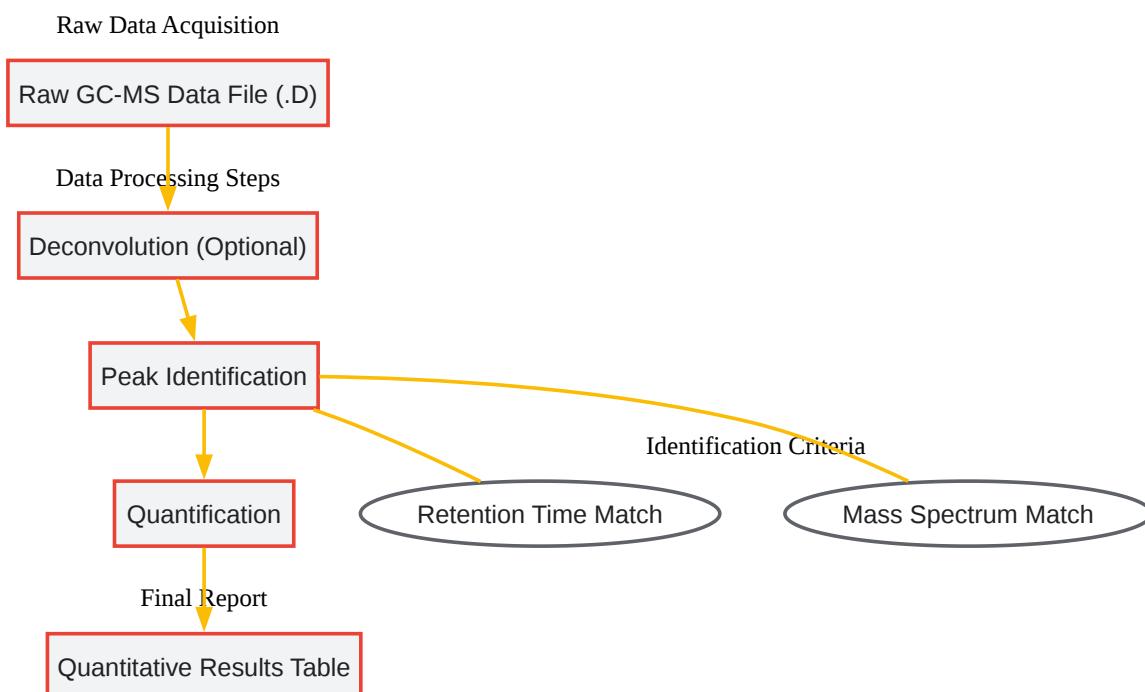
Table 1: GC-MS Quantitative Data for **3,5-Octadien-2-ol** Analysis

Parameter	Value	Notes
Retention Time (RT)	~10.5 - 11.5 min	Dependent on the specific GC conditions and column. The NIST database indicates a Kovats retention index of around 1037-1039 on a non-polar column.[1][8]
Characteristic Ions (m/z)	43, 55, 67, 81, 95, 111, 126 (M <sup>+</sup> )	Fragmentation pattern is predicted based on the structure. The molecular ion (M <sup>+</sup> ) at m/z 126 may be observed.[1]
Limit of Detection (LOD)	0.01 - 0.05 ng/µL	Typical values for similar compounds on modern GC-MS systems.
Limit of Quantification (LOQ)	0.05 - 0.15 ng/µL	Typical values for similar compounds on modern GC-MS systems.
Linearity (R <sup>2</sup> )	>0.995	Over a typical calibration range of 0.1 to 10 µg/mL.
Internal Standard	1-Heptanol or Cyclohexanol	Should be selected based on non-interference with the analyte and similarity in chemical properties.

## Mandatory Visualization

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Caption: Experimental workflow for the GC-MS analysis of **3,5-Octadien-2-ol**.



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Caption: Logical flow of data processing for GC-MS analysis.

## Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of **3,5-Octadien-2-ol** by GC-MS. The described methods for sample preparation and instrument parameters are robust and can be adapted to various sample matrices. The provided quantitative data offers a benchmark for method validation and routine analysis. The use of GC-MS allows for the sensitive and selective determination of **3,5-Octadien-2-ol**, making it a suitable technique for researchers, scientists, and professionals in drug development and other relevant fields.

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